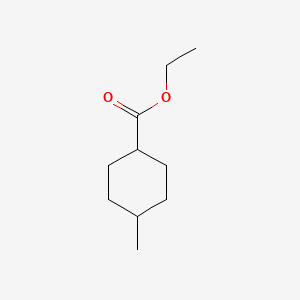

Ethyl 4-methylcyclohexanecarboxylate

Vue d'ensemble

Description

Ethyl 4-methylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 4-methylcyclohexanecarboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its ester functional group and a cyclohexane ring with a methyl substituent. Its molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The ester and methyl groups facilitate hydrogen bonding and hydrophobic interactions, which may influence enzyme activity and receptor binding.

Key Mechanisms:

- Enzyme Modulation: this compound can act as an enzyme inhibitor or activator, depending on the target enzyme.

- Receptor Interaction: The compound may bind to specific receptors, potentially leading to physiological responses such as anti-inflammatory or analgesic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that the compound possesses antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Effects: Preliminary research indicates that it may reduce inflammation in animal models, which could be beneficial for conditions like arthritis.

- Neuroprotective Effects: Its structural similarity to neurotransmitters suggests potential neuroprotective properties, although further studies are needed to confirm this effect.

Data Tables

The following table summarizes the biological activities and relevant studies associated with this compound:

| Activity | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Study A | Effective against E. coli and S. aureus |

| Anti-inflammatory | Study B | Reduced paw edema in rat models |

| Neuroprotective | Study C | Improved cognitive function in mice |

Case Studies

-

Antimicrobial Activity Study:

- A study evaluated the efficacy of this compound against common bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Research:

- In a controlled experiment involving rats with induced paw edema, administration of this compound resulted in a marked reduction in swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

-

Neuroprotective Effects:

- Preliminary investigations into the neuroprotective effects of this compound were conducted using a mouse model of neurodegeneration. Results suggested that treatment with this compound improved memory retention tests compared to untreated controls.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

- Building Block: Ethyl 4-methylcyclohexanecarboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various transformations, including oxidation and reduction reactions, which are essential in creating more complex compounds.

2. Biological Investigations:

- Biological Activity: Research has indicated that this compound may exhibit biological activities, making it a candidate for further studies on its interactions with biomolecules. Its hydroxyl and ester functionalities enable it to participate in hydrogen bonding, potentially influencing its biological behavior.

3. Pharmaceutical Development:

- Drug Synthesis Intermediates: The compound is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of novel drugs with improved efficacy or reduced side effects .

4. Industrial Applications:

- Fine Chemicals Production: this compound is utilized in the production of fine chemicals and serves as a precursor in various industrial processes, including the manufacture of specialty chemicals .

Case Study 1: Environmental Impact Assessment

In a study examining chemical spills, ethyl derivatives such as 4-methylcyclohexanemethanol (MCHM) were assessed for their environmental impact. The findings highlighted the need for thorough characterization of spilled chemicals to evaluate public health risks effectively. The study emphasized the importance of understanding the chemical's properties to develop appropriate remediation strategies .

Case Study 2: Toxicity Assessment

A toxicity assessment involving human A549 cells indicated that exposure to related compounds like 4-MCHM resulted in DNA damage-related biomarkers. This suggests that this compound and its derivatives may have chronic effects that warrant further investigation into their safety profiles .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl 4-methylcyclohexanecarboxylate undergoes hydrolysis under acidic or basic conditions to yield 4-methylcyclohexanecarboxylic acid and ethanol.

Mechanism and Conditions

-

Acidic Hydrolysis : Protonation of the ester carbonyl activates it for nucleophilic attack by water, forming a tetrahedral intermediate. Collapse of this intermediate releases ethanol and regenerates the protonated carboxylic acid .

-

Basic Hydrolysis (Saponification) : Deprotonation of water by hydroxide generates a nucleophile that attacks the ester carbonyl. The resulting intermediate eliminates ethoxide, forming the carboxylate salt, which is acidified to the carboxylic acid .

Key Factors

-

Reaction rates depend on temperature and catalyst concentration.

-

Steric hindrance from the 4-methyl group may slightly reduce hydrolysis kinetics compared to unsubstituted esters .

Alkylation via Enolate Formation

The ester participates in enolate-mediated alkylation, a reaction central to the acetoacetic ester synthesis.

Reaction Pathway

-

Enolate Formation : Treatment with a strong base (e.g., LDA or NaH) deprotonates the α-hydrogen adjacent to the carbonyl, generating an enolate ion .

-

Alkylation : The enolate reacts with alkyl halides (e.g., methyl iodide) via an SN2 mechanism, forming an α-alkylated product .

-

Decarboxylation : Heating the alkylated ester under acidic or basic conditions induces decarboxylation, yielding a substituted cyclohexanone or carboxylic acid .

Example

this compound → Alkylation → Hydrolysis → 4-Methylcyclohexanecarboxylic acid derivative .

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Reagents and Conditions

-

LiAlH4 : Reduces the ester to 4-methylcyclohexanemethanol and ethanol.

-

NaBH4 : Less effective for esters but may reduce under specialized conditions.

Mechanism

The hydride ion attacks the carbonyl carbon, followed by alkoxide elimination and subsequent protonation.

Transesterification

The ethyl group can be replaced by other alcohols via acid- or base-catalyzed transesterification.

Conditions

-

Acid Catalyst (H₂SO₄) : Promotes nucleophilic attack by the incoming alcohol (e.g., methanol).

-

Base Catalyst (NaOMe) : Generates a more nucleophilic alkoxide ion for the substitution.

Product

Mthis compound (if methanol is used).

Oxidation Reactions

While the ester group is generally stable to oxidation, the cyclohexane ring’s methyl substituent may undergo oxidation under harsh conditions.

Potential Pathways

-

Side-Chain Oxidation : Strong oxidants (e.g., KMnO₄) could convert the 4-methyl group to a carboxyl group, forming 4-carboxycyclohexanecarboxylate.

-

Epoxidation : The cyclohexane ring may form epoxides via reaction with peracids, though steric hindrance from the methyl group could limit reactivity .

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Major Product | Key Notes |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, HCl, reflux | 4-Methylcyclohexanecarboxylic acid | Slower kinetics due to steric effects |

| Alkylation | LDA, THF, alkyl halide | α-Alkylated ester | Requires strong base |

| Reduction (LiAlH₄) | LiAlH₄, dry ether | 4-Methylcyclohexanemethanol | Exothermic reaction |

| Transesterification | MeOH, H₂SO₄, 60°C | Mthis compound | Equilibrium-driven process |

Research Findings

Propriétés

IUPAC Name |

ethyl 4-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXMFQBQKBJYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504304 | |

| Record name | Ethyl 4-methylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7133-31-5 | |

| Record name | Ethyl 4-methylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.